molecular formula C17H18BrNO4S B13921876 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 849532-21-4

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13921876
CAS No.: 849532-21-4
M. Wt: 412.3 g/mol
InChI Key: BSRDBOLHXNMOKP-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 6,7-dimethoxy-THIQ core substituted with a 4-bromophenylsulfonyl group. This structural motif aligns it with a class of compounds explored for diverse pharmacological activities, including sigma-2 (σ2) receptor targeting, multidrug resistance (MDR) modulation, and central nervous system (CNS) penetration .

Properties

CAS No.

849532-21-4

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

2-(4-bromophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18BrNO4S/c1-22-16-9-12-7-8-19(11-13(12)10-17(16)23-2)24(20,21)15-5-3-14(18)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

BSRDBOLHXNMOKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by reduction and subsequent bromination . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Sigma-2 (σ2) Receptor Ligands

The 6,7-dimethoxy-THIQ scaffold is a well-established σ2 receptor pharmacophore. Derivatives like RM273 (fluorinated indole/azaindole hybrids) achieve high σ2 affinity (Ki < 10 nM) and selectivity over σ1 receptors (>100-fold), enabling PET imaging of glioblastoma . The bromophenylsulfonyl group in the target compound may mimic electron-deficient aromatic moieties in ligands such as 65 and 66 (Figure 26, ), which retain σ2 affinity without benzamide linkers. However, cyclization of the THIQ core or substituent contraction (e.g., methylene bridges) reduces σ2 binding, emphasizing the importance of the 6,7-dimethoxy configuration .

Multidrug Resistance (MDR) Modulation

THIQ derivatives like MC70 and A011 overcome MDR by inhibiting ABCB1/Pgp transporters. A011, a σ2 ligand with a 6,7-dimethoxy-THIQ structure, restores chemosensitivity in Adriamycin-resistant breast cancer cells by blocking drug efflux .

Neurotoxicity Considerations

N-methylated THIQ derivatives (e.g., N-methylisoquinolinium ion) are neurotoxic via MAO-mediated oxidation, mimicking MPTP’s Parkinsonian effects . The target compound’s sulfonyl group likely mitigates this risk by preventing N-methylation, a common metabolic pathway for simpler THIQs.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Br, SO2) : The 4-bromophenylsulfonyl group may enhance σ2 receptor binding through hydrophobic interactions, similar to fluorinated substituents in RM273 .
  • Alkyl Chains : Analog MC70 uses a benzyl chloride linker for Pgp inhibition, suggesting that elongation at position 2 (as in the target compound) could optimize steric compatibility with transporter pockets .
  • Methoxy Groups : The 6,7-dimethoxy configuration is critical for σ2 selectivity; demethylation or substitution (e.g., hydroxy groups) abolishes activity .

Biological Activity

The compound 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A ) is a tetrahydroisoquinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The sulfonyl group and methoxy substituents enhance its reactivity and may influence its pharmacological properties. This article provides a detailed overview of the biological activities associated with compound A, supported by data tables, case studies, and research findings.

Structural Characteristics

Compound A features a complex structure characterized by:

  • Tetrahydroisoquinoline Backbone : A bicyclic structure derived from isoquinoline.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
  • Methoxy Groups : Positioned at the 6 and 7 positions, which may influence solubility and bioavailability.

Structural Formula

The molecular formula for compound A is C18H20BrNO4SC_{18}H_{20}BrNO_4S with a molecular weight of approximately 396.33 g/mol.

Overview of Biological Activities

Tetrahydroisoquinoline derivatives, including compound A, exhibit a broad spectrum of biological activities. Notable activities include:

  • Antitumor
  • Antibacterial
  • Anti-inflammatory
  • Antioxidant
  • Neuroprotective

Structure-Activity Relationship (SAR)

The biological activity of compound A can be influenced by the presence of various functional groups. SAR studies suggest that:

  • Electron-donating groups enhance certain biological activities.
  • The positioning of substituents on the tetrahydroisoquinoline core affects potency and selectivity.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
Compound ASulfonyl and methoxy groupsAntitumor, antibacterial
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy at position 6Antidepressant effects
1-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl substitutionNeuroprotective properties
7-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl at position 7Antioxidant activity

Antitumor Activity

Research indicates that compound A exhibits significant antitumor activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Antibacterial Properties

Compound A has shown moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The sulfonyl group is believed to play a crucial role in enhancing membrane permeability leading to increased bacterial cell death.

Neuroprotective Effects

In neuroprotective assays, compound A demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of compound A with various biological targets. These studies revealed that compound A has strong interactions with acetylcholinesterase (AChE), suggesting its potential as an anti-Alzheimer agent.

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